
Diethyl (3,3-dimethoxypropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3,3-dimethoxypropyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of two ethyl ester groups and a 3,3-dimethoxypropyl substituent on the central carbon atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3,3-dimethoxypropyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3,3-dimethoxypropyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with 3,3-dimethoxypropyl bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3,3-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion for alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl (3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (3,3-dimethoxypropyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Diethyl (3,3-dimethoxypropyl)propanedioate can be compared with other similar compounds such as:
Diethyl Malonate: The parent compound, which lacks the 3,3-dimethoxypropyl substituent.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Methyl Malonate: A similar ester with methyl groups instead of ethyl groups.
The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Número CAS |
114567-13-4 |
|---|---|
Fórmula molecular |
C12H22O6 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
diethyl 2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-17-11(13)9(12(14)18-6-2)7-8-10(15-3)16-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
XFBYKGHAPAXGHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
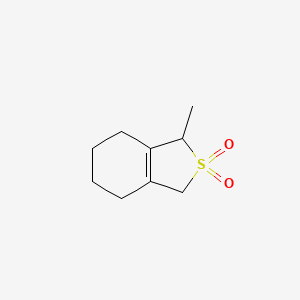
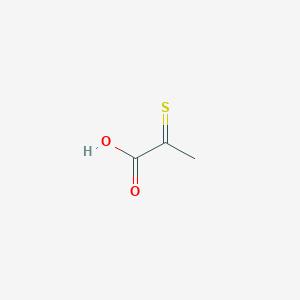

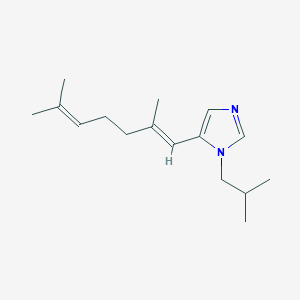
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

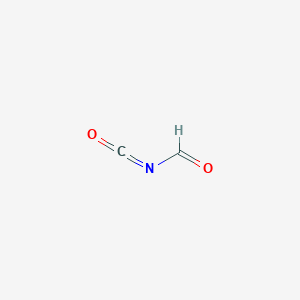
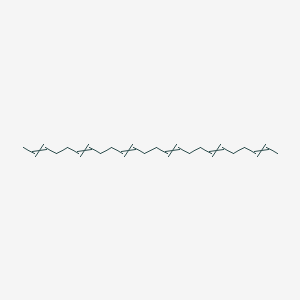
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
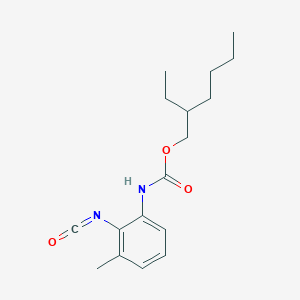

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
